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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291 Get Quote

Spectral Data of 5,5-Diphenyl-2-thiohydantoin: A
Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on the spectral properties of 5,5-Diphenyl-2-
thiohydantoin. The following sections detail the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis

and spectral analyses of the compound.

Data Presentation
The quantitative spectral data for 5,5-Diphenyl-2-thiohydantoin are summarized in the tables

below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (DMSO-d₆)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity Integration

N1-H ~10.4 - 11.4 Singlet 1H

N3-H ~11.8 - 12.2 Singlet 1H

Aromatic-H ~7.0 - 7.9 Multiplet 10H

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)[1]

Carbon Chemical Shift (δ, ppm)

C=S (C2) 181.25

C=O (C4) 175.14

C5 72.90

C1' (Aromatic Quaternary) 138.31

C2'/C6' (Aromatic) 128.75

C3'/C5' (Aromatic) 129.59

C4' (Aromatic) 126.53

Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm⁻¹) Key Observation

N-H Stretch 3200-3400
Broad absorption indicative of

N-H bonds.

C=O Stretch ~1700-1750

Strong absorption

characteristic of a carbonyl

group.

C=S Stretch ~1100-1300
Presence confirms the

thiohydantoin structure.[2]

Aromatic C-H Stretch ~3000-3100
Characteristic of aromatic

protons.

Aromatic C=C Stretch ~1400-1600
Multiple bands indicating the

phenyl rings.

Mass Spectrometry (MS)
Ion m/z

[M]+ 268

Fragment 180

Fragment 104

Experimental Protocols
Detailed methodologies for the synthesis of 5,5-Diphenyl-2-thiohydantoin and its spectral

characterization are provided below.

Synthesis of 5,5-Diphenyl-2-thiohydantoin
The synthesis of 5,5-Diphenyl-2-thiohydantoin is typically achieved through the Biltz

synthesis. A representative protocol is as follows:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of

benzil (0.025 mol) and thiourea (0.05 mol) is placed.[1]
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Solvent and Catalyst Addition: To the flask, 75 mL of absolute ethanol and a suitable alkaline

solution (e.g., aqueous KOH) are added.[1]

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a

specified period, typically 2 hours.

Work-up: After cooling, the reaction mixture is poured into cold water.

Acidification and Precipitation: The solution is then acidified with a concentrated acid, such

as hydrochloric acid, which leads to the precipitation of the crude product.

Purification: The resulting precipitate is collected by filtration, washed with water, and then

recrystallized from a suitable solvent like 95% ethanol to yield the purified 5,5-Diphenyl-2-
thiohydantoin.[1]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 5,5-Diphenyl-2-thiohydantoin is

dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm

NMR tube.

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

spectra are typically acquired with proton decoupling to simplify the spectrum to single lines

for each carbon environment.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is

recorded over a typical range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization: Electron Impact (EI) is a common ionization method where a high-energy electron

beam is used to ionize the sample molecules, leading to the formation of a molecular ion and

various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the general process for

spectroscopic analysis of 5,5-Diphenyl-2-thiohydantoin.

Benzil +
Thiourea

Reflux
(2 hours)

Absolute Ethanol +
Alkaline Solution

Cooling &
Pouring into Water

Acidification
(e.g., HCl) Precipitation Filtration & Washing Recrystallization

(95% Ethanol)
Pure 5,5-Diphenyl-

2-thiohydantoin

Click to download full resolution via product page

Caption: Synthesis workflow for 5,5-Diphenyl-2-thiohydantoin.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181291#spectral-data-nmr-ir-mass-spec-of-5-5-
diphenyl-2-thiohydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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